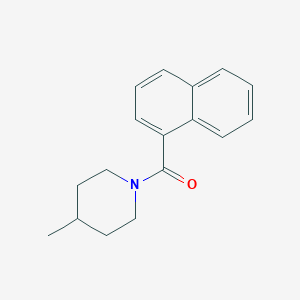
4-Methyl-1-(1-naphthoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(1-naphthoyl)piperidine, also known as MN-25, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that has been found to have similar effects to other synthetic cannabinoids like JWH-018 and AM-2201.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine is similar to other synthetic cannabinoids. It acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When this compound binds to these receptors, it produces a range of effects including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. This compound has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1-(1-naphthoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied and its effects are well understood. However, there are also limitations to its use. This compound has been found to have a high affinity for CB1 receptors, which could make it difficult to study the effects of other cannabinoids that also bind to these receptors. This compound has also been found to have a short half-life, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-1-(1-naphthoyl)piperidine. One area of interest is its potential use as a therapeutic agent. This compound has been found to have analgesic properties, which could make it useful in the treatment of pain. Another area of interest is its effects on the endocannabinoid system. Further research could help to better understand the mechanism of action of this compound and other synthetic cannabinoids. Finally, there is a need for more research on the long-term effects of this compound on the human body. As with other synthetic cannabinoids, there is a risk of addiction and other adverse effects with prolonged use of this compound.
Métodos De Síntesis
The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine involves the reaction of 1-naphthoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
4-Methyl-1-(1-naphthoyl)piperidine has been used extensively in scientific research to study its effects on the human body. It has been found to have similar effects to other synthetic cannabinoids and can be used as a tool to understand the mechanism of action of these substances. This compound has been used in studies to investigate its effects on the endocannabinoid system, which is involved in regulating various physiological processes in the body.
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
Clave InChI |
MPZLTIXCYFXWCM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)










